(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid
Description
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid is a multifunctional compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pentanoic acid backbone, and a sulfonated hydrazine-derived substituent linked to a pentamethyl chromenyl moiety. The compound’s stereochemistry (2R configuration) and extended conjugated system may influence its bioavailability and binding specificity .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-21-22(2)32(23(3)24-16-17-35(4,5)46-31(21)24)47(43,44)39-37-20-36-18-10-15-30(33(40)41)38-34(42)45-19-29-27-13-8-6-11-25(27)26-12-7-9-14-28(26)29/h6-9,11-14,20,29-30,39H,10,15-19H2,1-5H3,(H,36,37)(H,38,42)(H,40,41)/t30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNTUZZIIIELKM-SSEXGKCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid is a complex synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The presence of the sulfonyl hydrazine moiety and the pentanoic acid derivative suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory pathways.
- Enzyme Inhibition : The sulfonyl hydrazine moiety may inhibit specific enzymes involved in disease processes.
- Cancer Therapeutics : Compounds with structural similarities have been studied for their ability to affect tumor growth signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Uptake : The fluorenyl group enhances the compound's interaction with cell membranes, facilitating cellular uptake and bioavailability .
- Target Interactions : Interaction studies have indicated that the compound may bind to various biological targets, influencing cellular pathways critical for inflammation and cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Fluorenone | Fluorenyl backbone | Antimicrobial properties |
| 4-Methylphenylacetylene | Alkyne functionality | Anti-cancer activity |
| Methoxycarbonyl derivatives | Methoxycarbonyl group | Anti-inflammatory effects |
This table illustrates how this compound stands out due to its combination of functionalities that enhance its solubility and reactivity compared to other compounds .
Case Study 1: Anti-inflammatory Activity
A study demonstrated that derivatives of the fluorenylmethoxycarbonyl group exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that compounds similar to this compound can induce apoptosis through modulation of the MAPK/ERK signaling pathway .
Future Research Directions
Further studies are warranted to explore:
- In Vivo Efficacy : Animal models should be employed to evaluate the therapeutic potential and safety profile of this compound.
- Mechanistic Insights : Detailed mechanistic studies are needed to elucidate how this compound interacts with specific molecular targets.
- Structural Optimization : Modifications to enhance potency and selectivity against specific targets could lead to more effective therapeutic agents.
Comparison with Similar Compounds
Research Findings
Metabolic Pathway Clustering ():
- MCS analysis grouped the compound with sulfonamide-containing metabolites in the KEGG database, implicating roles in sulfur metabolism or detoxification pathways .
- The 2R configuration induces chirality critical for binding enantioselective targets, contrasting with racemic mixtures of simpler analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
